molecular formula C12H13ClN2O3 B13985274 N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide CAS No. 935742-40-8

N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide

Cat. No.: B13985274
CAS No.: 935742-40-8
M. Wt: 268.69 g/mol
InChI Key: NCMLFESURAARCN-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide is an organic compound that belongs to the class of acetamides It features a chloro-nitrophenyl group and a methylprop-2-enyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide typically involves the reaction of 2-chloro-5-nitroaniline with 2-methylprop-2-enyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Hydrolysis: Acidic or basic conditions, water.

Major Products Formed

    Reduction: 2-amino-5-nitrophenyl derivative.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-nitrophenyl)acetamide
  • N-(2-methylprop-2-enyl)acetamide
  • N-(2-chloro-5-nitrophenyl)-N-methylacetamide

Uniqueness

N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide is unique due to the presence of both the chloro-nitrophenyl and methylprop-2-enyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and interact with different molecular targets, making it a valuable subject of scientific research.

Properties

CAS No.

935742-40-8

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide

InChI

InChI=1S/C12H13ClN2O3/c1-8(2)7-14(9(3)16)12-6-10(15(17)18)4-5-11(12)13/h4-6H,1,7H2,2-3H3

InChI Key

NCMLFESURAARCN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)C(=O)C

Origin of Product

United States

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